BenchChemオンラインストアへようこそ!

Benzo[d]isothiazole-5-carboxylic acid

Lipophilicity Drug-likeness ADME

Benzo[d]isothiazole-5-carboxylic acid (CAS 1197944-17-4; IUPAC: 1,2-benzothiazole-5-carboxylic acid) is a bicyclic heteroaromatic building block with the molecular formula C8H5NO2S and a molecular weight of 179.20 g/mol. It belongs to the benzo[d]isothiazole family—a recognized privileged scaffold in medicinal chemistry, wherein a benzene ring is fused to an isothiazole ring containing adjacent nitrogen and sulfur heteroatoms.

Molecular Formula C8H5NO2S
Molecular Weight 179.19
CAS No. 1197944-17-4
Cat. No. B2693941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazole-5-carboxylic acid
CAS1197944-17-4
Molecular FormulaC8H5NO2S
Molecular Weight179.19
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C=NS2
InChIInChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11)
InChIKeyCGKASBWNGYDCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]isothiazole-5-carboxylic acid (CAS 1197944-17-4): Physicochemical Identity and Procurement Baseline


Benzo[d]isothiazole-5-carboxylic acid (CAS 1197944-17-4; IUPAC: 1,2-benzothiazole-5-carboxylic acid) is a bicyclic heteroaromatic building block with the molecular formula C8H5NO2S and a molecular weight of 179.20 g/mol [1]. It belongs to the benzo[d]isothiazole family—a recognized privileged scaffold in medicinal chemistry, wherein a benzene ring is fused to an isothiazole ring containing adjacent nitrogen and sulfur heteroatoms [2]. The carboxylic acid substituent at the 5-position of the benzene ring serves as a key synthetic handle enabling amide coupling, esterification, and other derivatization chemistries critical for generating compound libraries in drug discovery programs . Commercially, this compound is available from multiple global suppliers at purities ranging from 95% to ≥98% (NLT), with ISO-certified quality systems offered by manufacturers such as MolCore .

Why Regioisomeric Benzo[d]isothiazole Carboxylic Acids Cannot Be Interchanged in Research Procurement


The benzo[d]isothiazole scaffold supports five regioisomeric monocarboxylic acid positions (3-, 4-, 5-, 6-, and 7-), each presenting distinct electronic environments, steric profiles, and synthetic accessibilities that preclude simple interchange [1]. Critically, PubChem-computed XLogP3 values reveal that the 3-carboxylic acid isomer (CAS 40991-34-2) exhibits an XLogP3 of 2.2, while the 5-isomer and the 4-, 6-, and 7-isomers share a value of 1.8—a ΔlogP of 0.4 units that corresponds to an approximately 2.5-fold difference in lipophilicity and can materially alter permeability, solubility, and protein binding in biological assays [2]. Furthermore, the 3-position places the carboxyl group directly on the isothiazole ring adjacent to the electrophilic sulfur, whereas the 5-position locates it on the electron-rich benzene ring, resulting in divergent pKa values, hydrogen-bonding geometries, and reactivity in amide coupling chemistry [3]. Substituting one regioisomer for another during hit-to-lead optimization or scale-up synthesis introduces unvalidated variables that can invalidate SAR conclusions, compromise assay reproducibility, or yield inactive derivatives—making procurement of the exact regioisomer specified in a synthetic protocol or patent essential [4].

Quantitative Differentiation Evidence for Benzo[d]isothiazole-5-carboxylic acid Versus Closest Analogs


Lipophilicity Differentiation: 5-COOH Isomer vs. 3-COOH Isomer (XLogP3 Δ = 0.4)

The 5-carboxylic acid regioisomer exhibits a computed XLogP3 of 1.8, which is 0.4 log units lower than the 3-carboxylic acid isomer (XLogP3 = 2.2) [1]. This difference reflects the placement of the carboxyl group on the electron-rich benzene ring (5-position) versus directly on the electron-deficient isothiazole ring (3-position), modulating hydrogen-bonding capacity with surrounding water molecules. All other computed properties—TPSA (78.4 Ų), HBD (1), HBA (4), and rotatable bond count (1)—are identical across regioisomers, making XLogP3 the sole computable differentiator among unsubstituted benzo[d]isothiazole monocarboxylic acids [2].

Lipophilicity Drug-likeness ADME Physicochemical profiling

Scaffold Potency Precedent: Benzo[d]isothiazole Core Delivers Nanomolar PD-1/PD-L1 Inhibition

While direct biological data for the unsubstituted 5-carboxylic acid building block itself is not published, the benzo[d]isothiazole scaffold has been validated in quantitative target-based assays. In a 2022 study, compound D7—a benzo[d]isothiazole derivative—exhibited an IC50 of 5.7 nM in a homogeneous time-resolved fluorescence (HTRF) PD-1/PD-L1 binding assay, with low cytotoxicity to Jurkat T cells in CCK-8 assay compared to the benchmark BMS-202 [1]. An independent 2021 study reported compound CH20 bearing the same scaffold with an IC50 of 8.5 nM against PD-1/PD-L1 [2]. These data establish that the benzo[d]isothiazole core—the identical scaffold present in the 5-carboxylic acid building block—can support sub-10 nM target engagement when appropriately elaborated, providing a quantitative efficacy benchmark that distinguishes this scaffold from non-privileged heterocyclic alternatives [3].

Immuno-oncology PD-1/PD-L1 Small molecule inhibitor Cancer immunotherapy

TRPM5 Agonism: Benzo[d]isothiazole Derivatives Achieve Nanomolar Potency with >100-Fold Selectivity

The benzo[d]isothiazole scaffold has demonstrated target-specific pharmacology beyond immuno-oncology. In a 2021 high-throughput screening and hit-to-lead campaign, compounds 61 and 64 from a benzo[d]isothiazole series exhibited nanomolar agonist activity at human TRPM5 with >100-fold selectivity over related TRP cation channels [1]. Compound 64 additionally demonstrated an ideal in vivo drug metabolism and pharmacokinetic (DMPK) profile for local intestinal action with minimal systemic absorption, and showed in vivo prokinetic activity in a mouse motility assay at 100 mg/kg [2]. While the 5-carboxylic acid building block is not itself the active species, it serves as the synthetic entry point to this therapeutically validated chemotype, and the presence of the 5-COOH handle enables regioselective elaboration at a position distinct from the 3-position modifications prevalent in the TRPM5 agonist series .

Ion channel TRPM5 Gastrointestinal prokinetic Selectivity

Commercial Purity and Quality Differentiation: ISO-Certified 98% (NLT) vs. Standard 95–97% Grades

Commercial availability data reveal a purity stratification for this compound. MolCore offers the 5-carboxylic acid at NLT 98% purity under an ISO-certified quality system suitable for global pharmaceutical R&D and QC applications . In comparison, AKSci lists the compound at 95% purity , Leyan at 97% , and CymitQuimica at 95% with a premium price point (€703.00/100 mg) . The 98% (NLT) grade eliminates up to 3% of impurities relative to the 95% grade—a factor that can be decisive in late-stage lead optimization where unidentified impurities at 2–5% levels can generate spurious biological assay results or interfere with crystallization and formulation development.

Purity Quality control ISO certification Pharmaceutical intermediate

Patent Landscape: Benzo[d]isothiazole Scaffold Covers HDAC, Antipsychotic, and Kinase Inhibitor IP

The benzo[d]isothiazole scaffold has generated multiple distinct patent families, indicating broad and non-overlapping intellectual property spaces accessible through different regioisomeric starting materials. Patent EP2995617A1 (2016) discloses benzo[d]isothiazole compounds with strong affinity for dopamine D3, 5-HT1A, and 5-HT2A receptors as antipsychotic agents [1]. A separate patent family (WO2007/071531, published 2007) claims benzo[d]isothiazole derivatives as histone deacetylase (HDAC) inhibitors of general formulae (Ia) and (Ib) [2]. US6989451 discloses substituted isothiazole compounds—including benzo[d]isothiazole derivatives—as potent MEK and ERK kinase inhibitors [3]. The 5-carboxylic acid building block provides access to substitution patterns orthogonal to the 3-carboxylic acid derivatives that dominate the HDAC and kinase patent space, potentially enabling novel composition-of-matter claims in underexplored chemical space [4].

Patent analysis Histone deacetylase Antipsychotic Kinase inhibitor Freedom to operate

GHS Safety Profile: Standardized Hazard Classification Enables Compliant Laboratory Procurement

Benzo[d]isothiazole-5-carboxylic acid carries a harmonized GHS classification per ECHA C&L notifications: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H319/H335: respiratory irritation) [1]. This profile is comparable to that of the 3-carboxylic acid isomer (CID 94512), which carries an identical GHS classification [2]. The availability of a standardized, regulatorily notified hazard profile simplifies institutional chemical safety review, Environmental Health & Safety (EHS) clearance, and compliant shipping documentation—a practical procurement consideration that under-characterized or non-notified analogs lack [3].

GHS classification Laboratory safety Regulatory compliance Procurement

Optimal Procurement and Application Scenarios for Benzo[d]isothiazole-5-carboxylic acid


PD-1/PD-L1 Small Molecule Inhibitor Library Synthesis

The benzo[d]isothiazole-5-carboxylic acid building block serves as the core scaffold for generating focused compound libraries targeting the PD-1/PD-L1 interaction, a clinically validated immuno-oncology axis. Published benzo[d]isothiazole derivatives have achieved IC50 values as low as 5.7 nM (compound D7) and 8.5 nM (compound CH20) in PD-1/PD-L1 binding assays . The 5-position carboxylic acid enables amide coupling or esterification to introduce diverse side chains for SAR exploration at a vector geometrically distinct from the 3-substitution pattern used in the published D7 and CH20 series, potentially accessing novel binding interactions with the PD-L1 dimerization interface . For procurement, the ISO-certified NLT 98% purity grade from MolCore is recommended to minimize impurity-driven false positives in HTRF screening cascades .

TRPM5 Agonist Hit-to-Lead Optimization with Distinct Substitution Vector

The benzo[d]isothiazole scaffold has produced the most potent and selective TRPM5 agonists reported to date (compounds 61 and 64), with nanomolar potency and >100-fold selectivity over related TRP channels, plus validated in vivo gastrointestinal prokinetic activity in rodents at 100 mg/kg . The 5-carboxylic acid handle permits installation of solubilizing groups or prodrug moieties at a position orthogonal to the canonical 3-substitution pattern, enabling systematic exploration of pharmacokinetic properties without disrupting the TRPM5 pharmacophore established at the 3-position of the isothiazole ring . The >100-fold selectivity window against related cation channels provides a quantitative benchmark for evaluating new derivatives synthesized from this building block .

Novel IP Generation Through Underexploited 5-Position Derivatization

Patent landscape analysis reveals that the 3-carboxylic acid and 3-substituted benzo[d]isothiazole derivatives dominate the existing intellectual property space, with major patent families covering HDAC inhibition (WO2007/071531), MEK/ERK kinase inhibition (US6989451), and antipsychotic applications (EP2995617A1) all relying on 3-position elaboration . The 5-carboxylic acid isomer provides a structurally distinct starting point that enables exploration of chemical space orthogonal to the established 3-position SAR, potentially supporting novel composition-of-matter claims . The benzo[d]isothiazole scaffold is experimentally confirmed as a privileged structure in medicinal chemistry, and the 5-COOH regioisomer's lower XLogP3 (1.8 vs. 2.2 for the 3-isomer) may offer an ADME advantage for targets requiring reduced lipophilicity .

Regulatory-Compliant Procurement for GLP/GMP Medicinal Chemistry Programs

For organizations operating under GLP or pre-GMP quality standards, the availability of this compound at ISO-certified NLT 98% purity with a complete ECHA-notified GHS hazard profile addresses two critical procurement gate-checks simultaneously: purity documentation and safety compliance . The standardized GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) with 100% notifier agreement eliminates the ambiguity that frequently delays procurement of research chemicals lacking harmonized hazard notifications . The 98% (NLT) purity specification, when combined with the methyl ester precursor (CAS 1197944-18-5) also commercially available, provides a two-step synthetic validation pathway: purchase the ester, verify identity by NMR, hydrolyze to the acid, and confirm purity ≥98% by HPLC before use in critical SAR studies .

Quote Request

Request a Quote for Benzo[d]isothiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.